

potential therapeutic targets of 5-Methoxy-4-methylpyridin-3-amine

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Compound of Interest

Compound Name: 5-Methoxy-4-methylpyridin-3-amine

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The Aminopyridine Scaffold: A Gateway to Novel Therapeutics

An In-depth Technical Guide on the Potential Therapeutic Targets Derived from **5-Methoxy-4-methylpyridin-3-amine** and Related Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Introduction

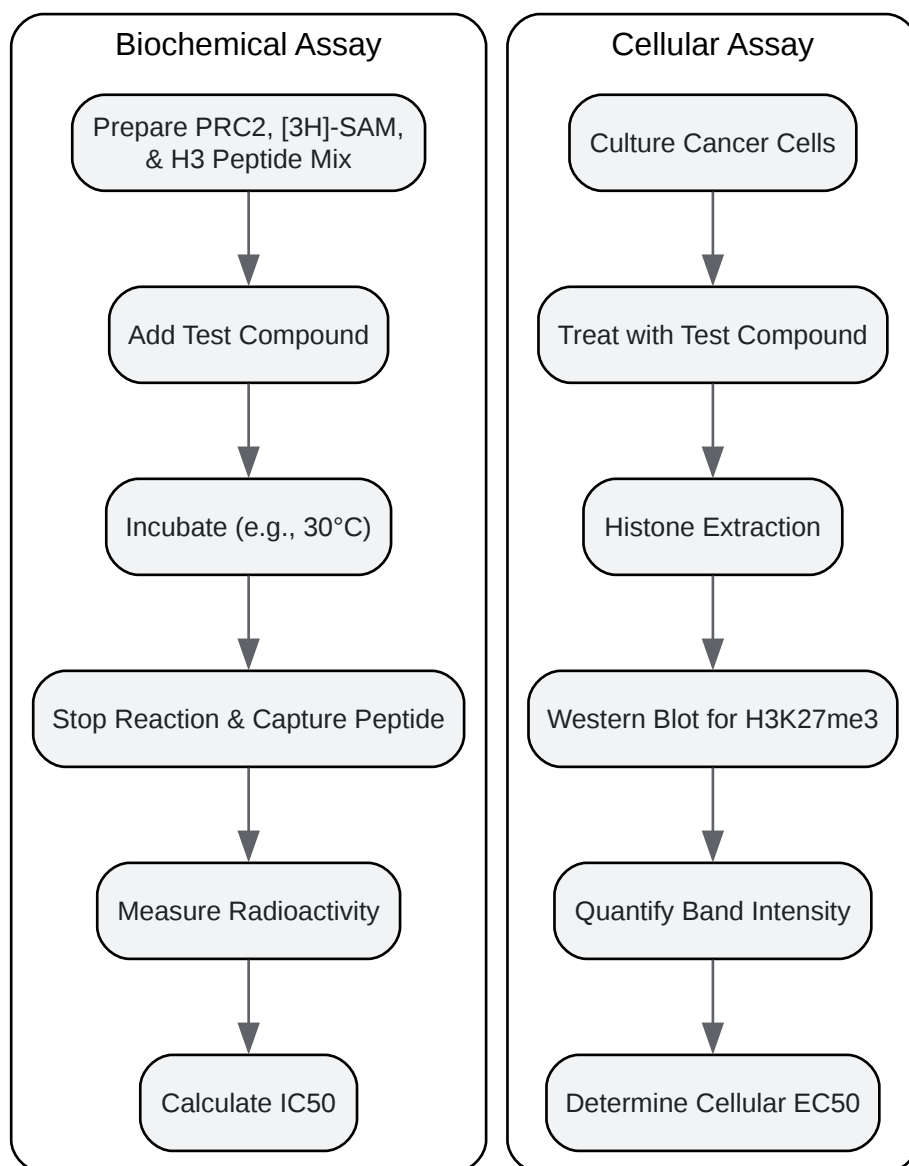
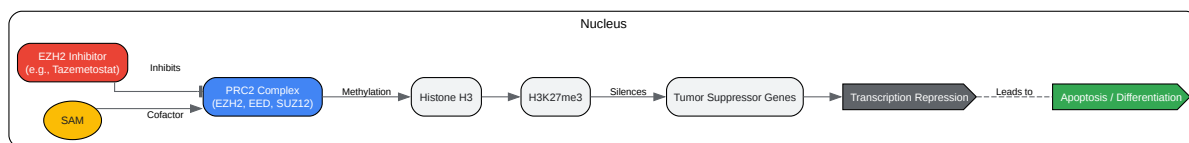
The compound **5-Methoxy-4-methylpyridin-3-amine** and its isomers represent a class of versatile chemical intermediates. While not pharmacologically active in their own right, they serve as crucial building blocks for the synthesis of complex bioactive molecules. The inherent structural motifs of these aminopyridine scaffolds have proven to be instrumental in the development of targeted therapies across various disease areas, including oncology, neurodegenerative disorders, and infectious diseases. This technical guide will delve into the significant therapeutic targets that have been successfully modulated by compounds derived from these foundational structures. We will explore the mechanism of action, present key quantitative data for representative molecules, and provide detailed experimental protocols for assays relevant to the drug discovery process.

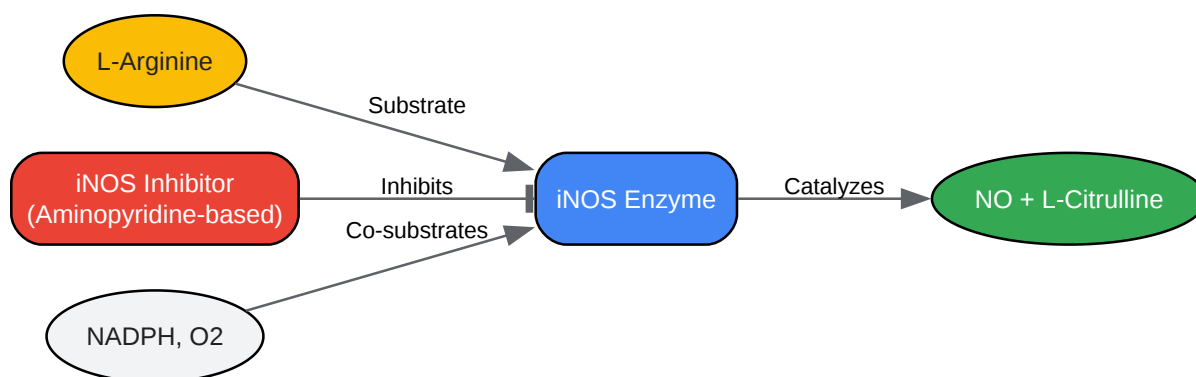
Enhancer of Zeste Homolog 2 (EZH2) Inhibition

The pyridone moiety, a close structural relative of the aminopyridine scaffold, is a key pharmacophore in a potent class of anticancer agents that target the Enhancer of Zeste Homolog 2 (EZH2). EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a histone methyltransferase that plays a critical role in epigenetic regulation. Specifically, EZH2 catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.^[1] Dysregulation and overexpression of EZH2 are implicated in the pathogenesis of various cancers, making it a prime target for therapeutic intervention.^[1]

Signaling Pathway and Mechanism of Action

EZH2-containing PRC2 complex is recruited to specific gene promoters, where it methylates H3K27. This epigenetic modification leads to chromatin compaction and silencing of tumor suppressor genes, thereby promoting cancer cell proliferation and survival.^{[2][3]} EZH2 inhibitors that incorporate a pyridone scaffold act as S-adenosyl-L-methionine (SAM)-competitive inhibitors. They occupy the SAM binding pocket of EZH2, preventing the transfer of a methyl group to histone H3 and thereby blocking the formation of the repressive H3K27me3 mark.^[4] This leads to the reactivation of silenced tumor suppressor genes and subsequent inhibition of tumor growth.^[1]





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